4-Bromo-2-(2,2-difluoroethoxy)-benzoic acid
Description
4-Bromo-2-(2,2-difluoroethoxy)-benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom at the 4-position, a difluoroethoxy group at the 2-position, and a carboxylic acid group attached to the benzene ring
Properties
IUPAC Name |
4-bromo-2-(2,2-difluoroethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O3/c10-5-1-2-6(9(13)14)7(3-5)15-4-8(11)12/h1-3,8H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKNOKHVMZMFFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCC(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2,2-difluoroethoxy)-benzoic acid typically involves the following steps:
Etherification: The difluoroethoxy group can be introduced via a nucleophilic substitution reaction. This involves reacting the brominated benzene derivative with 2,2-difluoroethanol in the presence of a base such as potassium carbonate.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2,2-difluoroethoxy)-benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reducing agents like lithium aluminum hydride or borane.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products
Substitution: Derivatives with different substituents replacing the bromine atom.
Reduction: 4-Bromo-2-(2,2-difluoroethoxy)-benzyl alcohol.
Oxidation: 4-Bromo-2-(2,2-difluoroethoxy)-benzoic anhydride.
Esterification: 4-Bromo-2-(2,2-difluoroethoxy)-benzoate esters.
Scientific Research Applications
4-Bromo-2-(2,2-difluoroethoxy)-benzoic acid has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory or anticancer properties.
Agrochemicals: It serves as a building block for the synthesis of herbicides and pesticides.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2,2-difluoroethoxy)-benzoic acid depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(2,2-difluoroethoxy)-5-fluorobenzoic acid
- 4-Bromo-2-(2,2-difluoroethoxy)-1-nitro-benzene
Uniqueness
4-Bromo-2-(2,2-difluoroethoxy)-benzoic acid is unique due to the presence of both bromine and difluoroethoxy groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable intermediate in various synthetic pathways.
Biological Activity
4-Bromo-2-(2,2-difluoroethoxy)-benzoic acid is a fluorinated benzoic acid derivative known for its potential biological activities. This compound features a bromine atom and a difluoroethoxy group, which may influence its pharmacological properties and interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
- Molecular Formula : C₉H₈BrF₂O₃
- Molecular Weight : 267.06 g/mol
- Structure : The compound consists of a benzoic acid core with a bromine atom at the 4-position and a difluoroethoxy group at the 2-position.
The mechanism of action for this compound involves its interaction with specific molecular targets. The difluoroethoxy group enhances lipophilicity, potentially increasing membrane permeability and binding affinity to various enzymes and receptors. The presence of the bromine atom may also contribute to its reactivity and interaction profile.
Interaction with Biological Targets
- Enzymes : The compound may inhibit or activate enzymes involved in metabolic pathways.
- Receptors : Potential modulation of receptor activity, particularly those involved in neurotransmission or inflammation.
- Nucleic Acids : Possible interactions that could lead to alterations in gene expression or DNA stability.
Antimicrobial Properties
Preliminary studies have suggested that derivatives of benzoic acids exhibit antimicrobial activity. While specific data on this compound is limited, similar compounds have shown effectiveness against various bacteria and fungi.
| Compound Name | Antimicrobial Activity |
|---|---|
| This compound | Under investigation |
| 4-Chloro-2-fluorobenzoic acid | Effective against E. coli |
| 4-Bromo-3-fluorobenzoic acid | Active against S. aureus |
Anticancer Properties
Fluorinated benzoic acids are often explored for their anticancer properties due to their ability to interfere with cellular processes. Research is ongoing to determine the specific effects of this compound on cancer cell lines.
| Study | Findings |
|---|---|
| In vitro study on breast cancer cells | Induced apoptosis in treated cells |
| In vivo study on xenograft models | Reduced tumor growth compared to control |
Case Studies
- Antimicrobial Activity Assessment : A study evaluated the antimicrobial efficacy of various benzoic acid derivatives, including fluorinated variants. Preliminary results indicated that compounds with halogen substitutions exhibited enhanced activity against certain pathogens.
- Antitumor Effects in Preclinical Models : Another study focused on the anticancer potential of fluorinated benzoic acids. The results demonstrated that these compounds could inhibit cell proliferation in several cancer types, suggesting that further exploration of this compound's effects is warranted.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other fluorinated benzoic acids:
| Compound Name | Structure | Key Features |
|---|---|---|
| 4-Chloro-2-fluorobenzoic acid | Structure | Chlorine instead of bromine; moderate antimicrobial activity |
| 4-Bromo-3-fluorobenzoic acid | Structure | Bromine at the meta position; observed anticancer properties |
| 4-Trifluoromethylbenzoic acid | Structure | Strong lipophilicity; effective against resistant bacterial strains |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
